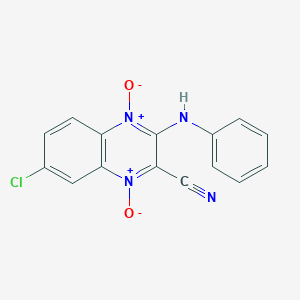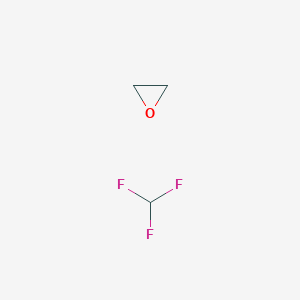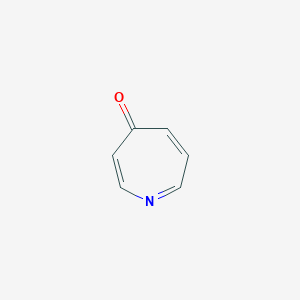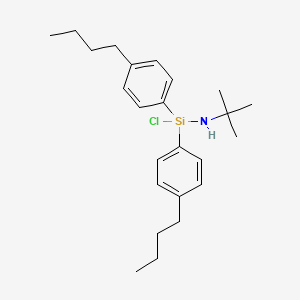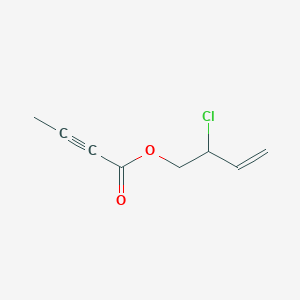
7-Methylcycloocta-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylcycloocta-1,4-diene: is an organic compound that belongs to the class of cyclic dienes. It is characterized by a cyclooctane ring with two double bonds at positions 1 and 4, and a methyl group attached at position 7. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylcycloocta-1,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of suitable precursors. For example, starting from 7-methylcyclooctanol, dehydration can be carried out using strong acids like sulfuric acid to yield the desired diene. Another method involves the dehydrohalogenation of 7-methylcyclooctyl halides using strong bases such as potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the dehydrogenation of cyclooctane derivatives under controlled conditions. These methods offer higher yields and selectivity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylcycloocta-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds using catalysts like palladium on carbon can yield the corresponding saturated cyclooctane derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of 7-methylcyclooctane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 7-Methylcycloocta-1,4-diene is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through reactions like the Diels-Alder reaction, where it acts as a diene.
Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may be explored for potential pharmacological activities. The compound’s reactivity can be harnessed to synthesize biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to undergo polymerization reactions makes it valuable in the manufacture of specialty plastics and resins.
Mécanisme D'action
The mechanism of action of 7-Methylcycloocta-1,4-diene in chemical reactions involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. In this reaction, the compound acts as a diene, reacting with a dienophile to form a six-membered ring. The presence of the methyl group at position 7 can influence the reactivity and selectivity of the reaction, making it a unique substrate for various transformations.
Comparaison Avec Des Composés Similaires
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the manufacture of natural rubber and other polymers.
Cycloocta-1,5-diene: A cyclic diene with similar reactivity but different substitution pattern.
Uniqueness: 7-Methylcycloocta-1,4-diene is unique due to the presence of the methyl group, which can influence its chemical behavior and reactivity. This structural feature distinguishes it from other cyclic dienes and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
444928-39-6 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
7-methylcycloocta-1,4-diene |
InChI |
InChI=1S/C9H14/c1-9-7-5-3-2-4-6-8-9/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
QLPBKNVTSAQQDB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



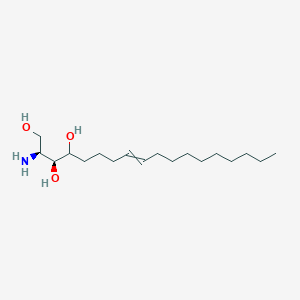

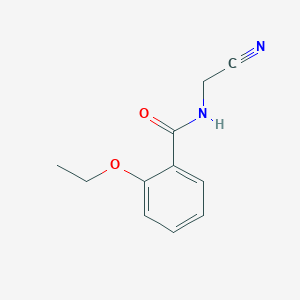
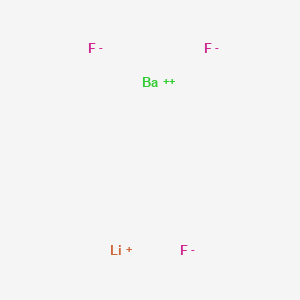
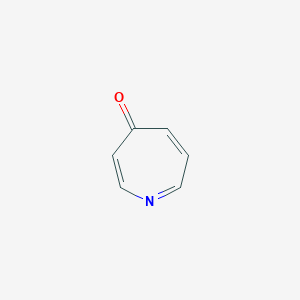
![6-Chloro-3-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14239174.png)
![3-[(2-Methylquinolin-8-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14239176.png)
